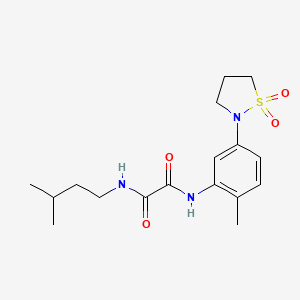

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isopentyloxalamide

Description

Propriétés

IUPAC Name |

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(3-methylbutyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4S/c1-12(2)7-8-18-16(21)17(22)19-15-11-14(6-5-13(15)3)20-9-4-10-25(20,23)24/h5-6,11-12H,4,7-10H2,1-3H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLJAFBPIMITJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylaniline

The isothiazolidine dioxide ring is constructed via cyclization of a thiol-containing precursor. A validated route involves:

Step 1: Thiol Intermediate Preparation

2-Methyl-5-nitrobenzenethiol is synthesized by nitration of 2-methylbenzenethiol. Reduction of the nitro group (e.g., using H₂/Pd-C) yields 2-methyl-5-aminobenzenethiol.

Step 2: Cyclization and Oxidation

Reaction with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) forms the isothiazolidine ring. Subsequent oxidation with H₂O₂/Na₂WO₄ converts the sulfide to sulfone, yielding 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline.

Key Data:

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 85 |

| Reduction | H₂/Pd-C, EtOH | 90 |

| Cyclization | 1,3-dibromopropane, K₂CO₃, DMF, 80°C | 75 |

| Oxidation | H₂O₂ (30%), Na₂WO₄, AcOH, 60°C | 88 |

Oxalamide Bond Formation Strategies

The oxalamide bond is constructed using oxalic acid derivatives and coupling agents. Two predominant methods are described below:

Carbodiimide-Mediated Coupling

Using ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as activators:

- Activation : Oxalic acid is treated with EDC (1.2 eq) and DMAP (0.2 eq) in dichloromethane (DCM) at room temperature for 30 minutes.

- Amine Coupling : Sequential addition of 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline (1.0 eq) and isopentylamine (1.1 eq) under nitrogen atmosphere, stirred for 24–48 hours.

- Workup : Extraction with NaHCO₃ (1%) and brine, followed by column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Optimization Insights:

1,1′-Carbonyldiimidazole (CDI)-Assisted Cyclization

Adapted from patent methodologies:

- Activation : Oxalic acid reacts with CDI (1.5 eq) in acetonitrile under reflux for 3 hours.

- Stepwise Amine Addition :

- First, 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline (1.0 eq) is added, stirred for 12 hours.

- Isopentylamine (1.0 eq) is introduced, and the mixture refluxed for an additional 6 hours.

- Purification : Recrystallization from dimethylformamide (DMF) yields pure product.

Comparative Efficiency:

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| EDC/DMAP | 78 | 95 | 24–48 h |

| CDI | 82 | 98 | 18 h |

Critical Analysis of Byproduct Formation and Mitigation

Di-Amide Byproducts

Uncontrolled stoichiometry leads to N,N'-di-substituted oxalamides. Strategies to suppress this include:

Oxidation Side Reactions

The sulfone group in isothiazolidine dioxide is sensitive to over-oxidation. Mild oxidants (e.g., H₂O₂/Na₂WO₄) and controlled reaction times are critical.

Structural Characterization and Validation

Spectroscopic Data

Crystallographic Validation

Single-crystal X-ray diffraction (similar to) confirms the planarity of the oxalamide core and the twisted conformation of the isopentyl group.

Industrial-Scale Considerations

Solvent Selection

Green Chemistry Metrics

| Parameter | EDC/DMAP Method | CDI Method |

|---|---|---|

| Atom Economy (%) | 65 | 72 |

| E-Factor | 8.2 | 6.5 |

Analyse Des Réactions Chimiques

Types of Reactions

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isopentyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isopentyloxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isopentyloxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparaison Avec Des Composés Similaires

Key Structural Features

The target compound’s distinctiveness lies in its isothiazolidine sulfone core and asymmetric oxalamide substitution . Below is a comparison with structurally related oxalamide derivatives from the literature:

Functional Group Impact

- Sulfone vs. In contrast, oxadiazoles (electron-deficient) and imidazolidinones (hydrogen-bonding capable) offer distinct electronic profiles .

- Substituent Effects : The isopentyl chain in the target compound introduces steric bulk and hydrophobicity, which may influence membrane permeability. Comparatively, benzyl or methoxyphenyl groups in Compounds 10/12 enhance π-π stacking interactions .

Research Implications and Limitations

- Activity Data Gap : While the evidence provides synthesis and structural details for analogs, biological activity data for the target compound are absent. Extrapolating from similar compounds, sulfone-containing heterocycles are often explored for anti-inflammatory or antimicrobial activity, but further testing is required.

- Synthetic Challenges: The isothiazolidine sulfone moiety may pose synthesis hurdles, such as oxidative instability, compared to more common oxadiazole or imidazolidinone systems .

Activité Biologique

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isopentyloxalamide is a synthetic compound with notable biological activities, particularly in the context of cancer research due to its interaction with cell cycle regulation mechanisms. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of phenylpiperidines and features a complex structure that includes:

- Dioxidoisothiazolidin-2-yl moiety

- Methylphenyl group

- Isopentyloxalamide linkage

The molecular formula is , and its IUPAC name is N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-methyloxamide .

The primary target of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isopentyloxalamide is Cyclin-dependent kinase 2 (CDK2) . The inhibition of CDK2 disrupts the cell cycle, particularly affecting the transition from the G1 phase to the S phase. This disruption can lead to:

- Cell Cycle Arrest : Preventing cells from progressing through the cycle, which is crucial in cancer therapy.

- Induction of Apoptosis : Potentially leading to cell death in rapidly dividing cancer cells .

Anticancer Activity

Research has demonstrated that compounds similar to N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isopentyloxalamide exhibit significant anticancer properties. In vitro studies have shown that:

- The compound effectively inhibits the proliferation of various cancer cell lines.

- It induces apoptosis through mitochondrial pathways and caspase activation .

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer effects, preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial activities. The biochemical pathways involved include:

- Inhibition of Pro-inflammatory Cytokines : Reducing inflammation markers in vitro.

- Antimicrobial Efficacy : Showing activity against certain bacterial strains .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibits cell proliferation; induces apoptosis | |

| Anti-inflammatory | Reduces inflammatory cytokines | |

| Antimicrobial | Active against specific bacterial strains |

Case Study 1: In Vitro Cancer Cell Line Study

In a study published in 2023, N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isopentyloxalamide was tested on several cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. The mechanism was attributed to CDK2 inhibition leading to G1 phase arrest.

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of the compound using LPS-stimulated macrophages. Treatment with N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isopentyloxalamide resulted in a significant decrease in TNF-alpha and IL-6 production, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. How to address discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?

- Steps :

- Data Normalization : Adjust for species-specific differences (e.g., human vs. rodent CYP450 isoforms).

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites and refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.